1-(1,2-Diphenylethenyl)pyrrolidine

Description

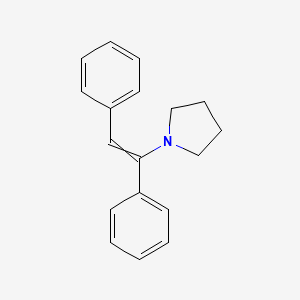

Structure

2D Structure

3D Structure

Properties

CAS No. |

101137-55-7 |

|---|---|

Molecular Formula |

C18H19N |

Molecular Weight |

249.3 g/mol |

IUPAC Name |

1-(1,2-diphenylethenyl)pyrrolidine |

InChI |

InChI=1S/C18H19N/c1-3-9-16(10-4-1)15-18(19-13-7-8-14-19)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |

InChI Key |

RHAFPDMTJCXVAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity Profile and Mechanistic Investigations of 1 1,2 Diphenylethenyl Pyrrolidine

Fundamental Nucleophilic Characteristics of Enamines

Enamines are considered nitrogen analogs of enols and are effective nucleophiles. This nucleophilicity arises from the delocalization of the nitrogen's lone pair of electrons into the carbon-carbon double bond, which increases the electron density on the β-carbon atom.

Resonance Hybrid Analysis and Electron Density Mapping

The nucleophilic nature of 1-(1,2-diphenylethenyl)pyrrolidine can be rationalized through resonance theory. The lone pair of electrons on the pyrrolidine (B122466) nitrogen atom is delocalized into the adjacent C=C double bond. This creates a resonance structure with a negative charge on the β-carbon and a positive charge on the nitrogen atom, forming an iminium ion.

Comparison of Nucleophilicity with Enolate Equivalents

Enamines are often used as synthetic equivalents to enolates, but they exhibit key differences in reactivity and reaction conditions.

| Feature | Enamines (e.g., this compound) | Enolates |

| Generation | Formed under neutral or mildly acidic conditions from a ketone and a secondary amine. | Generated using strong bases (e.g., LDA, NaH). |

| Nucleophilicity | Generally less nucleophilic than enolates. chemistrysteps.com | More nucleophilic due to the formal negative charge on the oxygen. chemistrysteps.com |

| Reaction Conditions | Reactions are typically run under neutral or aprotic conditions. | Requires strictly anhydrous and often cryogenic conditions to prevent side reactions. |

| Selectivity | Often provides better selectivity, avoiding issues like polyalkylation common with enolates. chemistrysteps.com | Can be prone to over-alkylation and self-condensation. |

This table provides a general comparison between enamines and enolates.

Enolates are generally more powerful nucleophiles than enamines because of the formal negative charge they carry. chemistrysteps.com However, the synthesis of enamines like this compound can be achieved under milder, neutral conditions, avoiding the use of strong bases required for enolate formation. chemistrysteps.com This makes them preferable in syntheses involving base-sensitive functional groups. Furthermore, enamines often offer superior control, minimizing common side reactions like polyalkylation. chemistrysteps.comnrochemistry.com

Electrophilic Additions to the Enamine Double Bond

Carbon-Carbon Bond Forming Reactions: Alkylation (Stork Enamine Reaction)

The alkylation of ketones and aldehydes via their enamine derivatives is known as the Stork enamine synthesis, a cornerstone of C-C bond formation. chemistnotes.comwikipedia.org In this process, the enamine acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction.

For this compound, the reaction would proceed as follows:

Alkylation: The enamine attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), forming a new C-C bond at the β-carbon and yielding an iminium halide salt.

Hydrolysis: The resulting iminium salt is subsequently treated with aqueous acid to hydrolyze the enamine back to a carbonyl group, yielding the α-alkylated derivative of deoxybenzoin (B349326).

The Stork enamine reaction is particularly effective for activated alkyl halides, such as allyl, benzyl, and propargyl halides. nrochemistry.comwikipedia.org The steric hindrance caused by the two phenyl groups in this compound might, however, slow the rate of alkylation compared to less substituted enamines and may favor the use of less bulky alkylating agents.

Acylation Reactions with Acid Halides

Enamines can also be acylated by reacting them with acid halides or acid anhydrides. wikipedia.org This reaction provides a direct route to 1,3-dicarbonyl compounds, which are valuable synthetic intermediates. The mechanism is analogous to alkylation, involving the nucleophilic attack of the enamine on the electrophilic carbonyl carbon of the acyl halide.

The reaction sequence for this compound would be:

Acylation: The enamine attacks the acyl halide (e.g., acetyl chloride), leading to an acylated iminium salt intermediate.

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to afford the corresponding β-diketone.

This method is a reliable way to synthesize 1,3-dicarbonyl compounds, and the use of an enamine avoids the self-condensation issues that can arise when attempting direct acylation of enolates under basic conditions. libretexts.org

Conjugate Additions (Michael Reactions) to α,β-Unsaturated Systems

Enamines are excellent nucleophiles for Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. masterorganicchemistry.com This reactivity allows for the formation of 1,5-dicarbonyl compounds after hydrolysis. Enamines are often more effective Michael donors than simple ketone enolates, which, being stronger bases, may favor a direct (1,2) attack on the carbonyl group instead of the desired conjugate (1,4) addition. chemistrysteps.comchemistrysteps.com

The reaction of this compound with a Michael acceptor like methyl vinyl ketone would involve:

Michael Addition: The nucleophilic β-carbon of the enamine attacks the β-carbon of the α,β-unsaturated system.

Hydrolysis: The resulting intermediate is hydrolyzed to yield a 1,5-dicarbonyl compound. libretexts.org

This reaction, also pioneered by Gilbert Stork, expands the synthetic utility of enamines to the formation of more complex carbon skeletons. libretexts.org

Hydrolysis Mechanisms of Enamines and Iminium Intermediates

Enamines are susceptible to hydrolysis under acidic conditions, a reversible reaction that cleaves the enamine back into its constituent ketone and secondary amine. orgoreview.comchemistrysteps.com For this compound, this process yields deoxybenzoin and pyrrolidine. The reaction mechanism proceeds through several distinct steps involving a critical iminium ion intermediate.

The process is initiated by the protonation of the enamine. Due to resonance, the α-carbon of the enamine double bond is electron-rich and nucleophilic, making it the primary site of protonation. vaia.commasterorganicchemistry.com This step is key to the hydrolysis and differs from imine hydrolysis, where the nitrogen atom is protonated first. vaia.com Protonation of the carbon atom creates a resonance-stabilized iminium cation.

This electrophilic iminium intermediate is then attacked by a water molecule, a weak nucleophile present in the aqueous acidic medium. orgoreview.comchemistrysteps.com This addition forms a protonated hemiaminal (or carbinolamine). Following a series of proton transfers, the nitrogen atom is protonated, transforming the pyrrolidinyl group into a good leaving group. chemistrysteps.comyoutube.com The lone pair on the oxygen atom then facilitates the elimination of the neutral pyrrolidine molecule, resulting in a protonated ketone. A final deprotonation step, typically by water or another base, yields the neutral ketone, deoxybenzoin, and the pyrrolidinium (B1226570) ion. orgoreview.comyoutube.com The protonation of the liberated pyrrolidine in the acidic environment prevents it from re-engaging in the reverse reaction, thus driving the equilibrium towards the hydrolysis products. orgoreview.com

A summary of the acid-catalyzed hydrolysis mechanism is presented below.

| Step | Description | Intermediate/Product |

| 1 | Protonation of the α-carbon of the enamine by an acid catalyst (H₃O⁺). | Iminium Cation |

| 2 | Nucleophilic attack by water on the electrophilic iminium carbon. | Protonated Hemiaminal |

| 3 | Deprotonation of the oxygen atom by a water molecule. | Hemiaminal (Carbinolamine) |

| 4 | Protonation of the nitrogen atom by an acid catalyst (H₃O⁺). | Protonated Hemiaminal |

| 5 | Elimination of the neutral pyrrolidine molecule, assisted by the oxygen lone pair. | Deoxybenzoin (Protonated) & Pyrrolidine |

| 6 | Deprotonation of the carbonyl oxygen by a water molecule. | Deoxybenzoin & H₃O⁺ |

Reactivity at the Pyrrolidine Nitrogen Atom

The reactivity of the nitrogen atom in this compound is fundamentally influenced by its participation in the enamine resonance structure. The lone pair of electrons on the nitrogen is delocalized into the C=C double bond, creating an extended π-system. masterorganicchemistry.commsu.edu This delocalization has two major consequences: it increases the electron density and nucleophilicity of the α-carbon, and it decreases the basicity and nucleophilicity of the nitrogen atom itself compared to a typical secondary amine like pyrrolidine. makingmolecules.comnih.gov

While direct reactions at the nitrogen, such as alkylation to form a quaternary ammonium (B1175870) salt, are less favored than reactions at the α-carbon, the nitrogen atom's basicity remains a crucial aspect of its chemical character. makingmolecules.com It can be protonated to form an iminium ion, a key step in the mechanism of enamine formation and hydrolysis. masterorganicchemistry.com

The primary role of the nitrogen atom's lone pair is to enable the nucleophilic character of the enamine at the carbon atom. This is the basis for cornerstone reactions like the Stork enamine alkylation and Michael additions, where the enamine attacks electrophiles via its α-carbon. libretexts.org The initial formation of the iminium ion in these reactions underscores the electronic contribution of the nitrogen, even though the bond-forming event occurs elsewhere. makingmolecules.com

| Feature | Reactivity at α-Carbon | Reactivity at Nitrogen Atom |

| Primary Role | Nucleophilic Attack | Basicity, Electronic Activation |

| Governing Factor | Enhanced electron density from nitrogen lone pair delocalization. msu.edu | Reduced electron availability due to resonance participation. masterorganicchemistry.com |

| Typical Reactions | Alkylation, Acylation, Michael Addition (Stork Reaction). libretexts.org | Protonation (part of hydrolysis/formation equilibrium). orgoreview.com |

| Relative Reactivity | High (Primary site for reaction with electrophiles). | Low (Less nucleophilic than a standard secondary amine). |

Exploration of Cycloaddition Pathways Involving the Enamine Functionality

The electron-rich double bond of this compound makes it an excellent component in various cycloaddition reactions. Enamines can participate as the 2-electron component in several pericyclic reactions, leading to the formation of five- and six-membered rings. organic-chemistry.orgyoutube.com

[3+2] Cycloadditions: This is one of the most significant reaction pathways for enamines. They act as potent dipolarophiles (the 2-electron component) in 1,3-dipolar cycloadditions, reacting with a wide range of 1,3-dipoles to form five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org The high reactivity is attributed to favorable frontier molecular orbital interactions, specifically between the High Occupied Molecular Orbital (HOMO) of the enamine and the Low Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole. acs.org

With Azides: Reactions with aryl azides, particularly electron-deficient ones like perfluorinated aryl azides, are accelerated due to the low-lying LUMO of the azide (B81097). acs.org Computational studies on the reaction between phenyl azide and enamines derived from pyrrolidine show the formation of triazoline intermediates. acs.orgsigmaaldrich.com

With Diazoalkanes: Enamines react with diazo compounds, such as methyl diazoacetate, to yield products of [3+2] cycloaddition. Mechanistic studies suggest that these reactions can proceed through either a concerted pathway or a stepwise pathway via a zwitterionic intermediate. nih.gov

[2+2] Cycloadditions: Enamines can also undergo [2+2] cycloadditions with specific types of electrophilic alkenes.

With Nitroalkenes: The reaction of aldehyde-derived enamines with nitroalkenes has been shown to afford cyclobutane (B1203170) intermediates. These four-membered rings can be stable enough to be characterized but may also undergo ring-opening and subsequent hydrolysis to yield the final Michael-like adduct. acs.org

[4+2] Cycloadditions: In Diels-Alder type reactions, enamines typically function as the dienophile (the 2π-electron component), reacting with a 4π-electron diene. When the enamine contains a heteroatom, it can participate in Hetero-Diels-Alder reactions, leading to the synthesis of various heterocyclic structures. youtube.com

| Cycloaddition Type | Role of Enamine | Reaction Partner (Example) | Resulting Product (General Structure) |

| [3+2] (1,3-Dipolar) | Dipolarophile | Aryl Azides, Diazoalkanes. acs.orgnih.gov | Five-membered heterocycles (e.g., Triazolines, Pyrazolines). |

| [2+2] | 2π Component | Electron-deficient Alkenes (e.g., Nitroalkenes). acs.org | Four-membered rings (Cyclobutanes). |

| [4+2] (Diels-Alder) | Dienophile | Conjugated Dienes. youtube.com | Six-membered rings (e.g., functionalized Cyclohexenes). |

Applications in Asymmetric Catalysis and Advanced Organic Transformations

1-(1,2-Diphenylethenyl)pyrrolidine and its Derivatives as Organocatalysts

The utility of the pyrrolidine (B122466) ring, famously exemplified by the amino acid proline, stems from its ability to form nucleophilic enamine intermediates with carbonyl compounds. nih.govwikipedia.org Derivatives of pyrrolidine are designed to optimize this inherent reactivity, enhancing stereocontrol and expanding the scope of possible reactions. acs.org The introduction of bulky and electronically specific substituents, such as the 1,2-diphenylethenyl group, is a key strategy in the rational design of these catalysts.

The design of effective chiral organocatalysts based on the pyrrolidine framework follows several key principles aimed at creating a well-defined, three-dimensional chiral environment around the reactive center. acs.org

The Pyrrolidine Ring: The five-membered ring provides a rigid and predictable conformational scaffold. The secondary amine is crucial for the catalytic cycle, as it reversibly forms enamine or iminium ion intermediates with substrates. nih.govwikipedia.org

Stereodirecting Substituents: The primary source of stereochemical control comes from substituents on the pyrrolidine ring. nih.gov In catalysts like the well-known diarylprolinol silyl (B83357) ethers, a bulky group at the C2 position (adjacent to the nitrogen) extends into the space above the enamine double bond. nih.gov This group effectively shields one face of the nucleophilic enamine, forcing the electrophile to approach from the less sterically hindered face, thereby dictating the absolute stereochemistry of the product. youtube.com A substituent like the 1,2-diphenylethenyl group would serve a similar purpose, creating a significant steric barrier to guide incoming reactants.

Bifunctionality: Many advanced pyrrolidine catalysts are bifunctional. nih.gov They possess both the secondary amine for enamine/iminium formation and a second functional group, such as a carboxylic acid, alcohol, amide, or thiourea (B124793), capable of non-covalent interactions (e.g., hydrogen bonding). mdpi.comnih.gov This second group can activate the electrophile and help to lock the transition state into a highly organized, chair-like conformation, further enhancing enantioselectivity. nih.govnobelprize.org For instance, the carboxylic acid in proline is believed to stabilize the transition state through hydrogen bonding. nobelprize.org

Modularity and Tunability: The synthetic accessibility of pyrrolidine derivatives allows for modular design. beilstein-journals.org By systematically altering substituents, catalysts can be fine-tuned for specific reactions, optimizing solubility, reactivity, and selectivity. The design of novel spiro-pyrrolidine silyl ether organocatalysts, for example, demonstrates how modifying the catalyst architecture can lead to high efficiency in constructing challenging all-carbon quaternary centers. rsc.org

The primary mechanism through which pyrrolidine-based catalysts like this compound operate is enamine catalysis. This pathway is analogous to the mode of action of Class I aldolase (B8822740) enzymes and was famously translated to small molecule catalysis using proline. nobelprize.orgnih.gov The catalytic cycle generally proceeds through the following steps:

Enamine Formation: The catalytic cycle begins with the reaction between the secondary amine of the pyrrolidine catalyst and a carbonyl compound (an aldehyde or ketone). This condensation reaction, with the elimination of a water molecule, forms a chiral enamine intermediate. youtube.comnih.gov This transformation converts the electrophilic carbonyl carbon into a nucleophilic α-carbon and raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a more potent nucleophile than its corresponding enol or enolate. nobelprize.org

Stereoselective Carbon-Carbon Bond Formation: The generated enamine, now activated, attacks an electrophile (e.g., a protonated aldehyde in an aldol (B89426) reaction or a nitroalkene in a Michael addition). wikipedia.org The stereochemistry of this step is controlled by the chiral scaffold of the catalyst. The bulky substituents on the catalyst create a sterically biased environment, directing the electrophile to attack one of the two diastereotopic faces of the enamine. youtube.com In bifunctional catalysts, hydrogen bonding interactions further rigidify the transition state, often a six-membered, chair-like structure reminiscent of the Zimmerman-Traxler model, leading to high levels of stereocontrol. wikipedia.orgnih.gov

Hydrolysis and Catalyst Regeneration: Following the C-C bond formation, the resulting iminium ion is hydrolyzed by water (present in the reaction medium or added during workup). This step releases the product and regenerates the chiral pyrrolidine catalyst, allowing it to re-enter the catalytic cycle. youtube.com

This enamine activation strategy is central to a wide range of transformations, including aldol, Mannich, Michael, and α-halogenation reactions. wikipedia.org

Role in Enantioselective Organic Reactions

Pyrrolidine derivatives are workhorse catalysts in asymmetric synthesis, enabling the construction of chiral molecules with high optical purity. Their effectiveness has been demonstrated in fundamental carbon-carbon bond-forming reactions.

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety and up to two new stereocenters. masterorganicchemistry.comlibretexts.org Chiral pyrrolidine catalysts have been instrumental in rendering this reaction highly enantioselective and diastereoselective. nih.gov In this context, the catalyst forms an enamine with a donor ketone or aldehyde, which then attacks an acceptor aldehyde. youtube.com The catalyst's chiral architecture guides the facial selectivity of the attack on the acceptor, leading to a preferred stereoisomer. nih.gov Prolinamide derivatives, for instance, have been shown to be effective catalysts, with their efficiency sometimes enhanced in alternative solvent systems like ionic liquids. nih.gov

Table 1: Performance of Pyrrolidine Derivatives in Asymmetric Aldol Reactions

| Catalyst Type | Donor | Acceptor | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| L-Prolinamide Derivative | Ketones | Aromatic Aldehydes | Up to 98% | Not Reported | 91 to >99% | nih.gov |

| (S)-Pyrrolidine Sulfonamide | Ketones | Aromatic Aldehydes | High | Not Reported | High | acs.org |

| Prolinamide (4-hydroxy) | Acetone | Isatins | Up to 99% | Not Reported | Up to 80% | nih.gov |

The Michael addition, or conjugate addition, is a vital reaction for forming carbon-carbon bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net Pyrrolidine-based organocatalysts excel in promoting asymmetric Michael additions of aldehydes and ketones to various acceptors like nitroolefins. nih.govrsc.org Bifunctional catalysts are particularly effective here. researchgate.net The pyrrolidine amine activates the ketone/aldehyde donor via enamine formation, while a hydrogen-bonding moiety (like a thiourea or amide group) on the catalyst scaffold activates the nitroalkene acceptor. mdpi.comrsc.org This dual activation in a defined chiral pocket leads to exceptional levels of stereocontrol.

Table 2: Performance of Pyrrolidine Derivatives in Asymmetric Michael Additions

| Catalyst Type | Donor | Acceptor | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Bifunctional Pyrrolidine | Aldehydes | Nitroolefins | ~Quantitative | Up to 98:2 | Up to 97% | researchgate.netrsc.org |

| Bifunctional Pyrrolidine | Ketones | Nitroolefins | ~Quantitative | Up to 98:2 | Up to 99% | researchgate.netrsc.org |

| L-proline and (R)-α-methylbenzyl amine derivative | Cyclic Ketones | β-nitrostyrenes | Up to 81% | >99:1 | >99% | nih.gov |

| Pyrrolidine-oxadiazolone Conjugate | Cyclohexanone | Nitrostyrene | Up to 97% | >97:3 | Up to 99% | acs.org |

Cycloaddition reactions are powerful methods for rapidly constructing cyclic and polycyclic systems. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, and the [3+2] dipolar cycloaddition are fundamental examples. acs.orgmasterorganicchemistry.com Organocatalysis with pyrrolidine derivatives has provided a crucial gateway to enantioselective versions of these reactions. The catalytic strategy often involves the formation of a chiral iminium ion, rather than an enamine.

In the organocatalytic Diels-Alder reaction, the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form an iminium ion. masterorganicchemistry.com This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction with the diene. libretexts.org The bulky substituent of the pyrrolidine catalyst shields one face of the dienophile, controlling the stereochemical outcome of the cycloaddition. nih.gov

For [3+2] cycloadditions, such as the reaction between an azomethine ylide and an alkene, chiral metal-ligand complexes are often used, but organocatalytic variants exist. rsc.orgthieme-connect.de Pyrrolidine-based ligands or catalysts can create a chiral environment to control the stereochemistry of the newly formed five-membered ring. rsc.org For example, cascade reactions combining a Michael addition with a subsequent intramolecular cyclization can furnish complex pyrrolidine heterocycles with high enantioselectivity. nih.gov

Table 3: Performance of Pyrrolidine Derivatives in Asymmetric Cycloaddition Reactions

| Reaction Type | Catalyst/Ligand Type | Reactant 1 | Reactant 2 | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| Diels-Alder | Imidazolidinone (Proline-derived) | α,β-Unsaturated Aldehydes | Dienes | High | High | High | nih.gov |

| Diels-Alder | 6'-OH Cinchona Alkaloid | 2-Pyrones | N-methylmaleimide | Up to 99% | 93:7 | 91% | nih.gov |

| [3+2] Cycloaddition | Silver(I)/Chiral Ligand | Azomethine Ylides | Cyclopentenediones | Up to 91% | >20:1 | Up to >99% | thieme-connect.de |

| [3+2] Cycloaddition | Dysprosium/Chiral Ligand | 2,2'-Diester Aziridines | Acyclic Enol Ethers | Up to 94% | >19:1 | Up to 95.5:4.5 er | acs.org |

Utilization as Chiral Auxiliaries or Ligands in Metal-Catalyzed Processes

A comprehensive search of scientific databases did not yield specific examples or studies where this compound is used as a chiral auxiliary or as a ligand in metal-catalyzed processes. The literature extensively covers other chiral pyrrolidine derivatives in this role, but data directly pertaining to the title compound, including reaction yields, enantiomeric excess, and specific metal complexes, is not available.

Contributions to Sustainable and Green Chemistry through Organocatalysis

Similarly, there is a lack of published research detailing the contributions of this compound to sustainable and green chemistry through its use as an organocatalyst. While its structure suggests potential for enamine catalysis—a cornerstone of green organocatalysis—no studies have been found that document its efficacy, substrate scope, or performance metrics (e.g., yields, enantioselectivities) in such transformations. Therefore, no data tables or detailed research findings can be presented for this specific compound.

Future Research Directions and Advanced Chemical Development

Development of Novel Derivatizations for Tunable Reactivity and Selectivity

The core structure of 1-(1,2-diphenylethenyl)pyrrolidine offers multiple sites for modification, enabling the synthesis of a library of derivatives with fine-tuned properties. Future research will likely concentrate on strategic derivatization of both the diphenylalkenyl moiety and the pyrrolidine (B122466) ring to control the compound's steric and electronic characteristics.

Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can modulate the electron density of the enamine's carbon-carbon double bond. This, in turn, influences its nucleophilicity and reactivity in key transformations like Michael additions and alkylations. libretexts.org For instance, analogs with altered hydrogen bond networks have been shown to have significant consequences on biological activity, a principle that can be applied to tune chemical reactivity. nsf.gov The synthesis of derivatives is a common strategy to create compounds with specific, desirable properties. nih.govnih.gov

Modifications to the pyrrolidine ring, such as the introduction of substituents at the 2- or 5-positions, can create a more complex stereochemical environment around the nitrogen atom. This is a well-established strategy in organocatalysis for enhancing enantioselectivity in reactions where the pyrrolidine moiety acts as a chiral auxiliary. nih.gov The synthesis of substituted chiral pyrrolidines is a crucial aspect of developing novel organocatalysts and biologically active molecules. nih.govnih.gov

Table 1: Potential Derivatizations and Their Predicted Effects

| Modification Site | Substituent Type | Predicted Effect on Reactivity/Selectivity |

|---|---|---|

| Phenyl Rings | Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Decreased enamine nucleophilicity; potential for altered regioselectivity. |

| Phenyl Rings | Electron-Donating Groups (e.g., -OCH₃, -NMe₂) | Increased enamine nucleophilicity, enhancing reaction rates in HOMO-raising catalysis. |

| Pyrrolidine Ring | Bulky substituents (e.g., at C2 or C5) | Increased steric hindrance, potentially leading to higher enantioselectivity in asymmetric catalysis. |

Integration of this compound into Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. wikipedia.orgub.edu This approach offers significant advantages in terms of atom economy, time, and waste reduction. nih.gov The enamine functionality of this compound makes it an ideal component for initiating such sequences.

A typical cascade could begin with the Michael addition of the enamine to an electrophilic olefin. The resulting intermediate, an iminium ion, can then be trapped intramolecularly by a suitably positioned nucleophile, leading to the rapid construction of complex polycyclic structures. libretexts.org Researchers have successfully used domino reactions starting with 2-aryl-pyrrolidines to synthesize complex heterocyclic systems like pyrrolo[2,1-a]isoquinolines. nih.gov Similarly, enaminone-initiated domino reactions can generate multiple C-C and C-N bonds in a single, highly diastereoselective operation. nih.gov

Future work will likely focus on designing novel cascade sequences that exploit the specific reactivity of this compound. This could involve its use in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, further enhancing synthetic efficiency. nih.govfigshare.com

Exploration of Flow Chemistry Approaches for Continuous Synthesis and Reaction Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents a powerful alternative to traditional batch processing. acs.org This methodology offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and potential for automated optimization and scalability. semanticscholar.orgresearchgate.net

The synthesis of enamines and their subsequent reactions are well-suited for flow chemistry. For example, a continuous-flow system could be designed where the parent ketone and pyrrolidine are first passed through a heated reactor to form this compound, which then merges with a stream of an electrophile in a second reactor to complete a reaction sequence. nih.gov This approach has been successfully used for the reductive amination of various aldehydes, demonstrating its robustness and scalability. rsc.org

Optimization in a flow system can be achieved rapidly by systematically varying parameters such as temperature, residence time, and reagent concentration, often with real-time analysis. acs.org This allows for the efficient identification of optimal conditions to maximize yield and selectivity. researchgate.net

Table 2: Hypothetical Flow Chemistry Optimization for a Michael Addition

| Parameter | Range Studied | Optimal Value | Observed Yield (%) |

|---|---|---|---|

| Temperature (°C) | 60 - 130 | 110 | 92 |

| Residence Time (min) | 1 - 10 | 5 | 94 |

| Catalyst Loading (mol%) | 0.5 - 2.5 | 1.0 | 95 |

| Flow Rate (mL/min) | 0.5 - 3.0 | 1.0 | 95 |

This table represents a hypothetical optimization study based on principles described in flow chemistry literature. acs.orgresearchgate.net

Design Principles for Extended Conjugation and Electronic Structure Modulation in Enamine-Pyrrolidine Systems

The reactivity and selectivity of enamines are fundamentally governed by their electronic structure. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are crucial for understanding the conformational preferences and frontier molecular orbitals (HOMO/LUMO) of these systems. researchgate.netacs.orgwhiterose.ac.uk

Computational analysis can predict these effects and guide the design of new derivatives. acs.org Such studies help in understanding the subtle energy differences between various conformers and transition states, which are critical for controlling stereoselectivity in asymmetric catalysis. researchgate.net The goal is to design molecules where the electronic features are precisely tuned to achieve a desired chemical outcome.

Synergistic Catalysis Involving this compound and its Derivatives

Synergistic catalysis is a powerful strategy where two or more distinct catalysts work in concert to promote a single transformation that is not possible or is inefficient with either catalyst alone. youtube.com This can involve combining different catalytic modes, such as organocatalysis and metal catalysis, or using multifunctional catalysts with multiple active sites. youtube.com

This compound, as a precursor to enamine and iminium ion intermediates, is an excellent candidate for synergistic catalytic cycles. For example, in an enamine-catalyzed reaction, a Lewis acid could be used as a co-catalyst to activate the electrophile, thereby accelerating the reaction and potentially enhancing selectivity. researchgate.net

Future research could explore pairing pyrrolidine-based enamine catalysis with transition metal catalysis. In such a system, the enamine could direct the stereochemical outcome while the metal catalyst facilitates a key bond-forming event, like a cross-coupling or C-H activation step. This dual activation strategy opens the door to novel and complex transformations that would be difficult to achieve through traditional methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.